![molecular formula C13H13NO4S B6515394 3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950270-01-6](/img/structure/B6515394.png)
3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a cyclic compound that contains a five-membered nitrogen-containing ring . It’s not naturally derived, but its analogs are present in co-factors and natural products such as vitamin B12, bile pigments: bilirubin and biliverdin . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs .
Synthesis Analysis
Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors . Compounds were synthesized by direct coupling of the corresponding fluoropyrrolidinium hydrochloride salts with 2′-deoxyinosine .Molecular Structure Analysis
Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . In naturally occurring metal complexes heme and chlorophyll, four pyrrole rings are linked together to form porphyrin and then coordinate with iron and magnesium to form respective metal complexes .Chemical Reactions Analysis
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Physical And Chemical Properties Analysis
Pyrrolidine is a basic nitrogen-containing compound produced by a large variety of organisms, including bacteria, fungi, plants, and animals . It exhibits a wide range of pharmacological activities .Scientific Research Applications
Cancer Treatment
The compound has been identified as a potential candidate for cancer treatment . An artificial intelligence-driven drug discovery study found that the compound, also referred to as Z29077885, showed anti-cancer efficacy. The study confirmed this efficacy using cell viability, western blot, cell cycle, and apoptosis assays in MDA-MB 231 and A549 in vitro .
Inhibition of Serine/Threonine Kinase 33 (STK33)
The compound has been found to inhibit the enzymatic function of STK33, a serine/threonine kinase . This inhibition was observed in vitro and showed anticancer efficacy in various cancer cells .
Induction of Apoptosis in Cancer Cells
The compound has been found to induce apoptosis in cancer cells . Specifically, it was found to cause enhanced apoptosis via S-phase cell cycle arrest in both lung and breast cancer cells .
Drug Repurposing
The compound is a potential candidate for drug repurposing . Drug repurposing is an effective strategy for determining new applications of existing drugs. This approach can be cost- and time-effective for drug development .
Synthesis of Spirocyclic Scaffolds
The compound has been used in the synthesis of drug-like spirocyclic scaffolds . These scaffolds have been prepared by fusing fully functionalized pyrrolidine with oxindoles in an approach based on 1,3-dipolar cycloaddition .
Generation of Spirooxindole-Pyrrolidines
The compound has been used in the generation of diverse spirooxindole-pyrrolidines . The reaction between aziridine and 3-ylideneoxindole generated these compounds in good yield (up to 95%) with high diastereoselectivity (up to >20:1) .
Mechanism of Action
Target of Action
The primary target of 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one is Serine/threonine kinase 33 (STK33) . STK33 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation and differentiation .
Mode of Action
3-(Pyrrolidine-1-sulfonyl)-chromen-2-one interacts with its target, STK33, by inhibiting its enzymatic function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of STK33 by 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one affects various biochemical pathways. One significant effect is the induction of apoptosis, or programmed cell death, via S-phase cell cycle arrest . This means that the compound prevents cells from progressing through the cell cycle, leading to their death .
Result of Action
The primary result of 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one’s action is the induction of apoptosis in cancer cells . By inhibiting STK33 and causing S-phase cell cycle arrest, the compound leads to the death of cancer cells . This has been demonstrated in various cancer cell lines, including lung and breast cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-13-12(19(16,17)14-7-3-4-8-14)9-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXIABPTYYMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidine-1-sulfonyl)-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.